molecular formula C30H40O8 B13385964 Deacetyl-ganoderic-acid-F

Deacetyl-ganoderic-acid-F

Cat. No.: B13385964
M. Wt: 528.6 g/mol
InChI Key: MNXGGTWKTCLFDT-GKJAHOMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Deacetyl-ganoderic-acid-F is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The mushroom is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound . Industrial production methods may involve large-scale cultivation of Ganoderma lucidum and optimization of extraction and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Deacetyl-ganoderic-acid-F undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.

Comparison with Similar Compounds

Deacetyl-ganoderic-acid-F is unique among triterpenoids due to its specific anti-inflammatory properties and its ability to inhibit the NF-κB pathway. Similar compounds include other triterpenoids isolated from Ganoderma lucidum, such as ganoderic acid A, ganoderic acid B, and ganoderic acid C. These compounds also exhibit various biological activities, but this compound is particularly notable for its potent anti-inflammatory effects .

Properties

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

IUPAC Name

(6S)-6-[(5R,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17+,19-,25+,28-,29-,30-/m0/s1

InChI Key

MNXGGTWKTCLFDT-GKJAHOMTSA-N

Isomeric SMILES

C[C@@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C

Origin of Product

United States

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